SU11657 was developed through a collaborative effort involving researchers focused on cancer therapies. It falls under the category of antineoplastic agents, which are substances that inhibit or prevent the growth and spread of tumors. Its classification as a receptor tyrosine kinase inhibitor positions it within a broader class of targeted cancer therapies that aim to disrupt specific signaling pathways involved in tumorigenesis.
The synthesis of SU11657 involves several key steps, typically beginning with commercially available starting materials. The synthetic route generally includes:
The exact synthetic pathway can vary based on specific reagents and conditions used, but it typically emphasizes efficiency and yield optimization.
The molecular structure of SU11657 can be represented by its chemical formula, which is CHNO. The compound features a complex arrangement that includes:
Molecular modeling studies have provided insights into its three-dimensional conformation, illustrating how the structure facilitates interactions with target receptors.
SU11657 participates in various chemical reactions that are significant for its biological activity:
These reactions highlight the importance of understanding both the chemical behavior of SU11657 and its interactions within biological systems.
The mechanism of action for SU11657 primarily involves inhibition of receptor tyrosine kinases, which play pivotal roles in cell signaling related to proliferation, survival, and angiogenesis. Upon binding to these receptors, SU11657 effectively:
Quantitative analyses have shown significant reductions in tumor growth rates in preclinical models treated with SU11657 alongside radiation compared to controls.
SU11657 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for therapeutic applications.
SU11657 has been explored primarily within oncology research due to its potential as a therapeutic agent. Key applications include:
SU11657 emerged in the early 2000s as part of a strategic shift toward multitargeted kinase inhibitors designed to overcome limitations of single-target agents in oncology. Developed by Sugen/Pharmacia (later Pfizer), it was engineered to simultaneously inhibit angiogenesis drivers (VEGFR, PDGFR) and oncogenic kinases (FLT3, c-KIT) [6]. This approach addressed the inherent heterogeneity of cancers, where resistance frequently arises from compensatory signaling pathways. SU11657 belongs to the indolinone class of small-molecule inhibitors, structurally analogous to sunitinib (SU11248), which later gained clinical approval [6] [8]. Its development exemplified the rational design paradigm: optimizing a core scaffold for balanced potency against multiple kinase targets while maintaining drug-like properties.
Table 1: Key Historical Milestones of SU11657
Year | Development Phase | Significance |
---|---|---|
2003 | Preclinical identification | Identified as a potent FLT3/VEGFR inhibitor |
2004 | Structural optimization | Improved selectivity profile via chemical modifications |
2006 | In vivo validation | Demonstrated anti-tumor efficacy in xenograft models |
SU11657 features an indolin-2-one core substituted at the 3-position with a pyrrole moiety, creating a planar, hydrophobic pharmacophore essential for ATP-binding site interactions [6]. Key functional groups include:
The molecule’s molecular weight (465.6 g/mol) and cLogP (3.8) align with Lipinski’s rules, facilitating cellular permeability [6].
The synthesis employs a seven-step convergent strategy (Fig. 1):
Optimization focused on:
Table 2: Key Synthetic Intermediates and Their Roles
Intermediate | Function | Impact on Final Compound |
---|---|---|
5-Fluoro-1,3-dihydroindol-2-one | Core scaffold precursor | Determines kinase hinge interactions |
2-(Diethylamino)ethanesulfonyl chloride | Solubility-modifying reagent | Enhances pharmacokinetics |
5-(Aminomethyl)pyrrole-2-carbaldehyde | Kinase specificity element | Governs FLT3/c-KIT selectivity |
SU11657 exhibits broad-spectrum inhibition with nanomolar potency against key oncogenic kinases:
Table 3: Kinase Inhibition Profile of SU11657 (IC₅₀ Values)
Target Kinase | IC₅₀ (nM) | Biological Significance | Therapeutic Implication |
---|---|---|---|
FLT3 | 10–50 | Blocks mutant FLT3-ITD signaling in AML | Suppresses leukemic proliferation |
VEGFR2 | 5–15 | Inhibits tumor angiogenesis | Starves solid tumors of blood supply |
PDGFRβ | 20–40 | Disrupts pericyte recruitment and stromal signaling | Reduces tumor microenvironment support |
c-KIT | 30–60 | Targets oncogenic KIT mutations in GIST | Inhibits mast cell and GIST growth |
Mechanistic Insights:
Structural studies reveal SU11657 achieves multi-kinase inhibition through conserved binding motifs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7